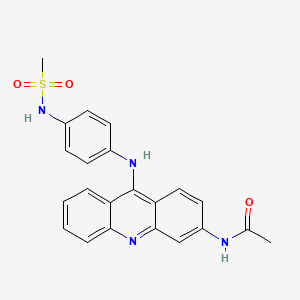
5-((Methylamino)methyl)thiophen-3-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Methylamino)methyl)thiophen-3-ylboronic acid is an organoboron compound with the molecular formula C6H10BNO2S. This compound features a thiophene ring substituted with a boronic acid group and a methylamino group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)thiophen-3-ylboronic acid typically involves the introduction of the boronic acid group onto a thiophene ring. One common method is the borylation of thiophene derivatives using boronic acid reagents. For instance, the reaction of a thiophene derivative with a boronic acid reagent under Suzuki-Miyaura coupling conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
5-((Methylamino)methyl)thiophen-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
5-((Methylamino)methyl)thiophen-3-ylboronic acid has several applications in scientific research:
作用机制
The mechanism of action of 5-((Methylamino)methyl)thiophen-3-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boronic acid group can interact with hydroxyl groups on sugars, proteins, and other biomolecules, forming stable complexes that can be detected or utilized in further reactions .
相似化合物的比较
Similar Compounds
3-Thienylboronic acid: Similar structure but lacks the methylamino group.
Thiophene-2-boronic acid: Another thiophene derivative with the boronic acid group at a different position.
Phenylboronic acid: A simpler aromatic boronic acid without the thiophene ring.
Uniqueness
5-((Methylamino)methyl)thiophen-3-ylboronic acid is unique due to the presence of both the methylamino and boronic acid groups on the thiophene ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .
属性
分子式 |
C6H10BNO2S |
|---|---|
分子量 |
171.03 g/mol |
IUPAC 名称 |
[5-(methylaminomethyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C6H10BNO2S/c1-8-3-6-2-5(4-11-6)7(9)10/h2,4,8-10H,3H2,1H3 |
InChI 键 |
SRASSVCNDAHGFF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CSC(=C1)CNC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


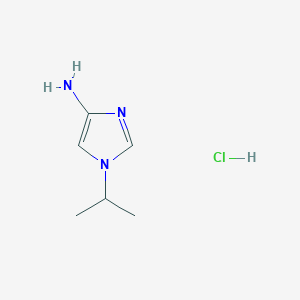
![1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine](/img/structure/B13937393.png)
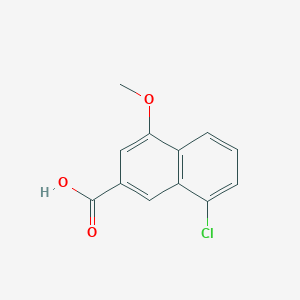
![[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B13937406.png)
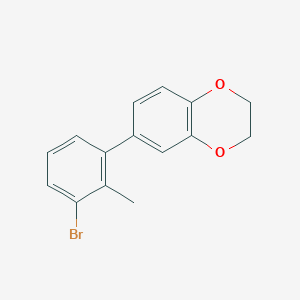
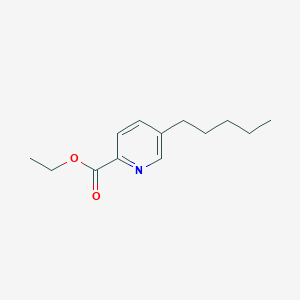
![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)
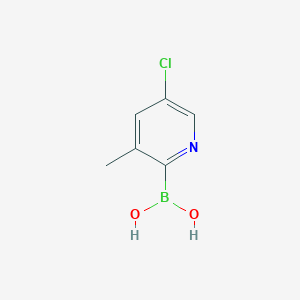
![3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile](/img/structure/B13937447.png)
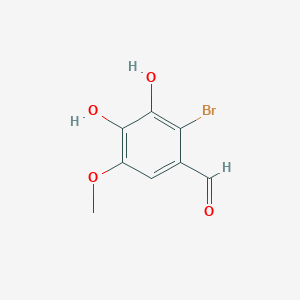
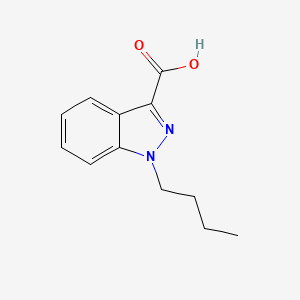
![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)

